REACTION_CXSMILES
|
[O-]CC.[Na+].[Na].[CH3:6][SH:7].C[S-].Br[CH2:11][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>>[CH3:14][C:13]([CH3:16])([CH3:15])[C:12](=[O:17])[CH2:11][S:7][CH3:6] |f:0.1,^1:4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
alcohol
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[S-]
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 0°±3° C. during the addition and for a further 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CSC)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |